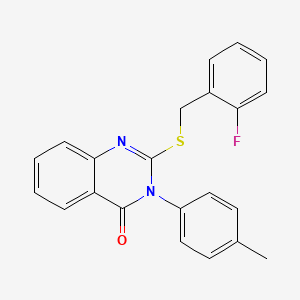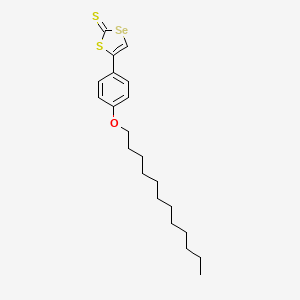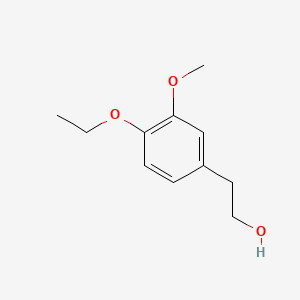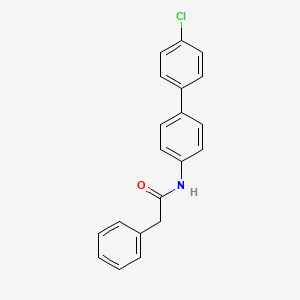![molecular formula C8H13Cl3N2O2 B11989675 N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide CAS No. 302821-63-2](/img/structure/B11989675.png)
N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide is a chemical compound characterized by the presence of a morpholine ring and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide typically involves the reaction of morpholine with trichloroacetaldehyde, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process can be summarized as follows:
Reaction of Morpholine with Trichloroacetaldehyde: This step forms the intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The morpholine ring may also contribute to its binding affinity with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide
- N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]formamide
- S-(2-nitrophenyl)-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)thiohydroxylamine
Uniqueness
N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide is unique due to its specific combination of a trichloromethyl group and a morpholine ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
CAS No. |
302821-63-2 |
|---|---|
Molecular Formula |
C8H13Cl3N2O2 |
Molecular Weight |
275.6 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C8H13Cl3N2O2/c1-6(14)12-7(8(9,10)11)13-2-4-15-5-3-13/h7H,2-5H2,1H3,(H,12,14) |
InChI Key |
UWECXNUMQSUOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11989602.png)

![2-(Benzylamino)pyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B11989616.png)

![[2-oxo-4-(trifluoromethyl)chromen-7-yl] 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11989634.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11989641.png)
![N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11989643.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11989655.png)
![(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11989656.png)


![[7,9-Dichloro-2-(4-chlorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11989690.png)
